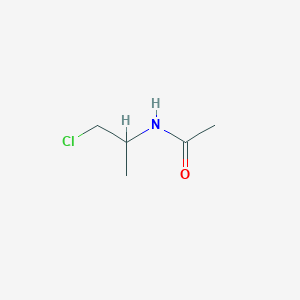

N-(1-chloropropan-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-chloropropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-4(3-6)7-5(2)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLUXOVOERTUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-78-7 | |

| Record name | N-(1-chloropropan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(1-chloropropan-2-yl)acetamide (CAS 817-78-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1-chloropropan-2-yl)acetamide (CAS 817-78-7), a halogenated amide with potential applications in various scientific fields. Due to the limited availability of public data directly pertaining to this specific compound, this guide synthesizes information from available sources, including patents and literature on analogous chloroacetamide derivatives. The document covers physicochemical properties, potential synthesis methodologies, and discusses its likely biological activities, particularly as an antifungal agent, drawing parallels from structurally related compounds. This guide aims to be a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the known aspects and the areas requiring further investigation.

Chemical Identity and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 817-78-7 | - |

| Molecular Formula | C₅H₁₀ClNO | - |

| Molecular Weight | 135.59 g/mol | - |

| IUPAC Name | This compound | - |

| Synonyms | Acetamide, N-(2-chloro-1-methylethyl)- | - |

| Appearance | Not specified (likely a solid or liquid at room temperature) | Inferred from similar compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Storage Temperature | 2-8°C | [1] |

Note: The absence of specific data for melting point, boiling point, and solubility highlights a significant gap in the publicly available information for this compound.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in peer-reviewed literature. However, the general synthesis of N-substituted chloroacetamides is a well-established chemical transformation. A plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds.

General Synthesis of N-substituted Chloroacetamides

The most common method for the synthesis of N-substituted chloroacetamides involves the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent.[2][3][4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

For the specific synthesis of this compound, the starting amine would be 1-chloropropan-2-amine.

Postulated Experimental Protocol for this compound Synthesis

The following is a generalized, hypothetical protocol based on established methods for similar compounds. This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

1-chloropropan-2-amine

-

Chloroacetyl chloride

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloropropan-2-amine in the chosen anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Add the base (typically 1.1 to 1.5 equivalents) to the stirred solution.

-

Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by a suitable method, such as column chromatography or recrystallization.

Workflow for Postulated Synthesis:

Caption: Postulated workflow for the synthesis of this compound.

Potential Applications and Biological Activity

Direct studies on the biological activity of this compound are not available in the public domain. However, its mention in patents and the known activities of the broader class of chloroacetamide derivatives provide strong indications of its potential applications.

Fungicidal Activity

A US patent application (US-2023295138-A1) lists this compound as a compound in a series of heterocyclyl pyridines developed as novel fungicides.[1] While the patent does not provide specific efficacy data for this individual compound, its inclusion suggests that it is, at a minimum, a synthetic intermediate for or a compound with expected fungicidal properties.

The mechanism of action for chloroacetamide fungicides is generally understood to involve the inhibition of very-long-chain fatty acid (VLCFA) synthesis in fungi.[5][6] This disruption of fatty acid metabolism can lead to compromised cell membrane integrity and ultimately, fungal cell death.

Table 2: Antifungal Activity of a Related Chloroacetamide Derivative (2-chloro-N-phenylacetamide) against Aspergillus flavus [7][8][9]

| Parameter | Concentration Range (µg/mL) |

| Minimum Inhibitory Concentration (MIC) | 16 - 256 |

| Minimum Fungicidal Concentration (MFC) | 32 - 512 |

Note: This data is for a structurally related compound and should be considered as indicative of the potential, but not confirmed, activity of this compound.

Potential Antifungal Mechanism of Action Pathway:

Caption: Postulated mechanism of antifungal action for chloroacetamide derivatives.

Coupling Agent in Oxidative Colour-Forming Reactions

European patent EP-0168035-A2 describes the use of aniline derivatives as coupling agents in oxidative color-forming reactions, and this compound is mentioned within this context.[1] In such reactions, a coupling agent reacts with an oxidized developing agent to form a dye. The specific role and efficacy of this compound as a coupling agent are not detailed in the publicly available sections of the patent.

Safety and Handling

General Safety Precautions for Chloroacetamides: [10][11]

-

Toxicity: Can be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Sensitization: Some chloroacetamides are known skin sensitizers.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.

It is strongly recommended to obtain a substance-specific SDS from the supplier before handling this compound.

Conclusion and Future Directions

This compound is a chemical compound with potential utility as a fungicide and as a coupling agent. However, there is a significant lack of publicly available, detailed scientific data for this specific molecule. The information presented in this guide is largely based on its inclusion in patents and by drawing parallels with the broader class of chloroacetamide derivatives.

For researchers and drug development professionals, this compound may represent an interesting starting point for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol and full analytical characterization (NMR, IR, Mass Spectrometry, etc.).

-

Physicochemical Profiling: Experimental determination of key physical properties such as melting point, boiling point, and solubility in various solvents.

-

Biological Activity Screening: Comprehensive in vitro and in vivo testing to confirm and quantify its antifungal activity against a panel of relevant fungal pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways affected by this compound.

-

Toxicological Evaluation: A thorough assessment of its safety profile to determine its suitability for any potential therapeutic or commercial application.

This technical guide serves as a preliminary resource, and it is hoped that it will stimulate further research to fully characterize and unlock the potential of this compound.

References

- 1. chiralen.com [chiralen.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Synthesis of N-(1-chloropropan-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The synthesis of N-(1-chloropropan-2-yl)acetamide can be logically approached in two primary stages:

-

Chlorination of 2-aminopropan-1-ol: The hydroxyl group of 2-aminopropan-1-ol is converted to a chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂), to yield 1-chloro-2-aminopropane.

-

N-acetylation of 1-chloro-2-aminopropane: The resulting 1-chloro-2-aminopropane is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride to produce the target compound, this compound.

The overall proposed reaction scheme is presented below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the two key transformations in the proposed synthesis. These protocols are based on established methods for similar substrates.

Step 1: Synthesis of 1-chloro-2-aminopropane from 2-aminopropan-1-ol

The direct chlorination of amino alcohols with thionyl chloride is a known method for producing chloroamines.[1][2] An inverse addition of the amino alcohol to the thionyl chloride solution is often preferred to suppress side reactions.[2]

Experimental Protocol:

-

To a stirred solution of thionyl chloride (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C under an inert atmosphere, a solution of 2-aminopropan-1-ol (1.0 equivalent) in the same solvent is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for a specified period, with monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are removed under reduced pressure.

-

The crude product is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-chloro-2-aminopropane, which can be purified by distillation or chromatography.

Step 2: Synthesis of this compound

The N-acetylation of primary amines is a fundamental and widely practiced transformation in organic synthesis. This can be achieved using various acetylating agents, with acetic anhydride and acetyl chloride being the most common. Catalyst-free conditions or the use of a mild base are often employed.[3]

Experimental Protocol:

-

To a solution of 1-chloro-2-aminopropane (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or water), acetic anhydride (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Upon completion, the reaction mixture is washed with water and a saturated solution of sodium bicarbonate to remove any unreacted acetic anhydride and acetic acid byproduct.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Since no specific experimental data for the synthesis of this compound was found, the following table presents generalized data for analogous reactions found in the literature to provide an expected range for key reaction parameters.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| 1. Chlorination | Amino Alcohols | Thionyl Chloride | Dichloromethane, Toluene | 0 to Reflux | 2 - 12 h | 70 - 90 |

| 2. N-Acetylation | Primary Amines | Acetic Anhydride | Dichloromethane, Water, Solvent-free | 0 to 25 | 0.5 - 5 h | 85 - 95 |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for the preparation of this compound for research and development purposes. The proposed two-step pathway, involving the chlorination of 2-aminopropan-1-ol followed by N-acetylation, is based on well-documented and reliable organic transformations. The provided generalized experimental protocols and logical workflow diagrams offer a solid foundation for the practical synthesis and characterization of this compound in a laboratory setting. Further optimization of reaction conditions would be necessary to achieve high yields and purity for this specific target molecule.

References

An In-depth Technical Guide to the Chemical Properties of N-(1-chloropropan-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-chloropropan-2-yl)acetamide is a chemical compound of interest in various research and development sectors. This technical guide provides a comprehensive overview of its known chemical and physical properties, compiled from available data. Due to the limited availability of experimental data in peer-reviewed literature, this guide also includes predicted properties and information on closely related isomers to offer a broader context for researchers. A general synthetic approach and characterization workflow are also outlined to guide laboratory investigations.

Chemical Identity and Structure

This compound is a haloalkane derivative of acetamide. Its structure consists of a propan-2-yl group substituted with a chlorine atom at the 1-position and an acetamido group at the 2-position.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 817-78-7 | [1] |

| Molecular Formula | C5H10ClNO | [2] |

| Canonical SMILES | CC(NC(=O)C)CCl | [2] |

| InChI | InChI=1S/C5H10ClNO/c1-4(7-5(2)8)3-6/h4H,3H2,1-2H3,(H,7,8) | [2] |

| InChIKey | ANLUXOVOERTUOI-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | This compound | 2-chloro-N-(1-methylethyl)acetamide (Isomer) | Source |

| Molecular Weight | 135.59 g/mol | 135.592 g/mol | [2][3] |

| Monoisotopic Mass | 135.04509 Da | 135.0450916 Da | [2][4] |

| Melting Point | Data not available | 58-60 °C | [3] |

| Boiling Point | Data not available | 250.6 °C at 760 mmHg | [3] |

| Density | Data not available | 1.052 g/cm³ | [3] |

| Solubility | Data not available | Data not available | - |

| XlogP (Predicted) | 0.6 | Not specified | [2] |

Spectral Data

Specific experimental spectral data (NMR, IR, MS) for this compound are not currently published. However, predicted mass spectrometry data is available.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 136.05237 | 126.7 |

| [M+Na]+ | 158.03431 | 134.2 |

| [M-H]- | 134.03781 | 127.2 |

| [M+NH4]+ | 153.07891 | 149.2 |

| [M+K]+ | 174.00825 | 132.7 |

| [M+H-H2O]+ | 118.04235 | 123.3 |

| [M+HCOO]- | 180.04329 | 145.9 |

| [M+CH3COO]- | 194.05894 | 174.9 |

| Data sourced from PubChem and calculated using CCSbase.[2] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general method for the synthesis of N-substituted chloroacetamides can be inferred from established chemical reactions.[5][6][7]

General Synthesis of N-substituted Chloroacetamides

A common method for the synthesis of N-substituted chloroacetamides involves the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent.[5][6][7]

Reaction Scheme:

(Where R would be the 1-chloropropan-2-yl group for the target molecule)

General Procedure:

-

The corresponding amine (in this case, 1-chloropropan-2-amine) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) in a reaction vessel.

-

The solution is cooled in an ice bath to 0-5 °C.

-

A base, such as triethylamine or pyridine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Chloroacetyl chloride is added dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then typically washed with water and a mild aqueous acid or base solution to remove the amine salt and any unreacted starting materials.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Logical and Experimental Workflows

The following diagrams illustrate the general logic for the synthesis and characterization of this compound.

Caption: General synthesis workflow for this compound.

Caption: Standard characterization workflow for organic compounds.

Biological Activity

Currently, there is no publicly available information regarding the biological activity or signaling pathways associated with this compound. Research into compounds with similar structural motifs, such as other N-substituted chloroacetamides, has explored their potential as antimicrobial and antiproliferative agents, but specific data for this compound is lacking.[8]

Safety Information

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

For the isomeric compound, 2-chloro-N-(1-methylethyl)-acetamide, the following risk and safety codes have been assigned: R36/37/38 (Irritating to eyes, respiratory system and skin) and S26, S36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection).[3]

Conclusion

This technical guide consolidates the currently available chemical and physical data for this compound. While there is a notable absence of detailed experimental data, the provided information on its identity, predicted properties, and general synthetic and characterization methodologies offers a foundational resource for researchers. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound.

References

- 1. chiralen.com [chiralen.com]

- 2. PubChemLite - this compound (C5H10ClNO) [pubchemlite.lcsb.uni.lu]

- 3. 2-Chloro-N-(1-methylethyl)-acetamide | CAS 2895-21-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 2-chloro-N-(1-methylethyl)acetamide | C5H10ClNO | CID 76171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(1-chloropropan-2-yl)acetamide: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-chloropropan-2-yl)acetamide is a halogenated amide of interest in medicinal chemistry and drug development due to the prevalence of the chloroacetamide moiety in various biologically active compounds. This technical guide provides a comprehensive overview of its molecular structure, predicted physicochemical properties, and a plausible synthetic route. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with related chloroacetamide derivatives to offer valuable insights for researchers. The potential for antimicrobial and anti-inflammatory activity is also discussed based on the known bioactivities of analogous structures.

Molecular Structure and Properties

This compound possesses a chemical structure characterized by a central acetamide group, with a 1-chloropropan-2-yl substituent attached to the nitrogen atom.

Chemical Structure

IUPAC Name: this compound CAS Number: 817-78-7[1] Molecular Formula: C₅H₁₀ClNO[2] Canonical SMILES: CC(NC(=O)C)CCl[2] InChI Key: ANLUXOVOERTUOI-UHFFFAOYSA-N[2]

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 135.59 g/mol | PubChem |

| Monoisotopic Mass | 135.04509 Da | [2] |

| XlogP | 0.6 | [2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a general and widely applicable method for the synthesis of N-substituted chloroacetamides involves the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent.[3][4]

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 1-chloropropan-2-amine with acetyl chloride or acetic anhydride.

Reaction Scheme:

or

General Experimental Protocol

The following is a generalized protocol based on the synthesis of similar N-substituted acetamides:

-

Reaction Setup: To a solution of 1-chloropropan-2-amine in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), the flask is cooled in an ice bath (0-5 °C).

-

Addition of Acylating Agent: Acetyl chloride or acetic anhydride is added dropwise to the stirred solution of the amine. A base, such as triethylamine or pyridine, may be added to neutralize the hydrochloric acid or acetic acid byproduct formed during the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic peaks for the methyl, methine, and methylene protons, with chemical shifts and coupling patterns consistent with the proposed structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would display distinct signals for each of the five carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the chlorine atom.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [2]

| Adduct | m/z |

| [M+H]⁺ | 136.05237 |

| [M+Na]⁺ | 158.03431 |

| [M-H]⁻ | 134.03781 |

| [M+NH₄]⁺ | 153.07891 |

| [M+K]⁺ | 174.00825 |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of chloroacetamide derivatives has been investigated for various biological activities.

Antimicrobial Activity

Numerous N-substituted chloroacetamides have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3] The proposed mechanism of action for some chloroacetamides involves the alkylation of sulfhydryl groups in essential microbial enzymes, leading to their inactivation and subsequent cell death.

Anti-inflammatory Activity

Certain chloroacetamide derivatives have also been explored for their anti-inflammatory properties. Their mechanism may involve the inhibition of pro-inflammatory signaling pathways, although the precise molecular targets are often compound-specific.

Future Research Directions

Given the lack of specific data, future research on this compound should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by full spectroscopic characterization is necessary to confirm its structure and properties.

-

Biological Screening: In vitro screening against a panel of clinically relevant bacteria and fungi would be a crucial first step in evaluating its potential as an antimicrobial agent.

-

Cytotoxicity and Mechanistic Studies: Assessment of its toxicity against human cell lines and elucidation of its mechanism of action would be essential for any further drug development efforts.

Visualizations

Molecular Structure

Caption: 2D representation of the molecular structure of this compound.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active chloroacetamides. While specific experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach based on established chemical principles. Further experimental investigation is warranted to fully elucidate its chemical and biological profile, which may reveal its potential for applications in drug discovery and development. The information and protocols outlined herein are intended to serve as a valuable resource for researchers embarking on the study of this and related compounds.

References

Technical Guide: Safety and Handling of N-(1-chloropropan-2-yl)acetamide

Disclaimer: As of the latest search, a comprehensive and officially registered Safety Data Sheet (SDS) for N-(1-chloropropan-2-yl)acetamide (CAS No. 817-78-7) is not publicly available. The following technical guide has been compiled based on general principles of chemical safety, data from structurally related compounds, and standard toxicological testing protocols. This information should be used for educational and illustrative purposes only. For any laboratory or industrial use, it is imperative to obtain a specific SDS from the manufacturer or supplier, or to conduct a thorough risk assessment based on experimentally determined data.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 817-78-7 |

| Molecular Formula | C5H10ClNO |

| Molecular Weight | 135.59 g/mol |

| Synonyms | This compound |

Hazard Identification and Classification

A specific GHS/CLP classification for this compound is not available. However, based on its chemical structure—a chlorinated amide—it is prudent to handle this compound with caution. Structurally related chloroacetamides are often classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Sensitization: May cause an allergic skin reaction.

Precautionary Handling: Researchers and drug development professionals should treat this compound as potentially hazardous. Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All handling of the solid or solutions should be performed in a well-ventilated fume hood.

Physicochemical Data (Predicted/Illustrative)

Without experimental data, the following table presents predicted or illustrative physicochemical properties that are critical for risk assessment. These values are not experimentally verified for this compound.

| Property | Illustrative Value | Importance in Drug Development & Research |

| Melting Point | Data not available | Purity assessment, formulation development |

| Boiling Point | Data not available | Purification (distillation), stability assessment |

| Flash Point | Data not available | Fire hazard assessment |

| Solubility | Data not available | Vehicle selection for in vitro/in vivo studies, formulation |

| LogP | Data not available | Prediction of membrane permeability and bioavailability |

Toxicological Profile (Illustrative Data)

No specific toxicological data (e.g., LD50) for this compound was found. The table below provides an example of how such data would be presented, with values from a related compound, 2-chloroacetamide, for illustrative purposes only. These values are not representative of this compound.

| Endpoint | Route | Species | Value | Reference (Illustrative) |

| Acute Toxicity (LD50) | Oral | Rat | 138 mg/kg | OECD TG 401[1] |

| Acute Toxicity (LD50) | Dermal | Rat | >2000 mg/kg | OECD TG 402[1] |

| Skin Irritation | Dermal | Rabbit | Slightly irritating | OECD TG 404[1] |

Experimental Protocols

As no specific experimental studies for this compound were identified, this section details a standardized methodology for a key toxicological experiment typically included in a Safety Data Sheet.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Principle: The UDP is a sequential test where a single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method minimizes the number of animals required while providing a statistically robust estimate of the LD50.

Methodology:

-

Test Animals: Healthy, young adult rats of a standard strain (e.g., Wistar or Sprague-Dawley), typically females as they are often slightly more sensitive.

-

Housing and Diet: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum.

-

Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is prepared to provide the desired dose in a constant volume (e.g., 5 or 10 mL/kg body weight).

-

Administration: Animals are fasted overnight prior to dosing. The substance is administered by oral gavage.

-

Dosing Procedure:

-

A starting dose is selected based on available information (e.g., from related compounds or in silico predictions). A default starting dose is 175 mg/kg.

-

A single animal is dosed.

-

If the animal survives, the dose for the next animal is increased by a constant multiplicative factor (e.g., 3.2).

-

If the animal dies, the dose for the next animal is decreased by the same factor.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic systems, as well as behavioral patterns), and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival/death) at the tested dose levels.

Visualizations

General Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the hazards of a new or uncharacterized chemical compound in a research and development setting.

Caption: A flowchart of the chemical hazard assessment process.

End of Technical Guide

References

An In-depth Technical Guide on the Physical Properties of N-(1-chloropropan-2-yl)acetamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(1-chloropropan-2-yl)acetamide. The information is compiled from various chemical databases and safety data sheets for the compound and its structural analogs. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this molecule.

Core Physical and Chemical Properties

Data Presentation: Summary of Physical Properties

The quantitative data for this compound are summarized in the table below for clarity and comparative reference.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 817-78-7 | [1] |

| Molecular Formula | C5H10ClNO | [1][2] |

| Molecular Weight | 135.59 g/mol | [1][3] |

| Monoisotopic Mass | 135.04509 Da | [2] |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Readily soluble in water (Characteristic of similar compounds) | [4] |

| XlogP (Predicted) | 0.6 | [2] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | CC(CCl)NC(=O)C | [2] |

| InChIKey | ANLUXOVOERTUOI-UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These are standard protocols applicable to organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Calibrated thermometer

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to move the sample to the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube (Thiele tube or similar)

-

Capillary tube (sealed at one end)

-

Heating bath (oil or sand)

-

Calibrated thermometer

-

Rubber band or wire for attachment

Methodology:

-

Sample Preparation: A small volume (approx. 0.5 mL) of the liquid sample is placed into the small test tube.

-

Capillary Insertion: A capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then clamped and suspended in a heating bath.

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: The temperature is noted when a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Recording: The liquid will begin to cool and will eventually be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Methodology:

-

Sample Addition: Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

-

Solvent Addition: About 1 mL of a specific solvent is added to each test tube.

-

Mixing: The tubes are agitated using a vortex mixer for 1-2 minutes to facilitate dissolution.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified based on observation:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unaffected.

-

Mandatory Visualization

Proposed Synthetic Workflow

The synthesis of this compound can be logically achieved through the N-acetylation of 2-amino-1-chloropropane. The following diagram illustrates the workflow for this chemical transformation.

Caption: Proposed synthetic workflow for this compound.

References

An In-Depth Technical Guide to N-(1-chloropropan-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-chloropropan-2-yl)acetamide is a halogenated amide that holds potential interest for researchers in medicinal chemistry and drug development. Its structure, featuring a reactive chloromethyl group and an amide linkage, makes it a candidate for investigation as a covalent modifier of biological targets. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications in drug discovery, with a focus on its role as a potential alkylating agent and enzyme inhibitor.

IUPAC Name and Chemical Structure

The correct IUPAC name for the compound is This compound .

The nomenclature is determined as follows:

-

The parent amide is acetamide.

-

There is a substituent on the nitrogen atom, indicated by the locant "N-".

-

The substituent is a propan-2-yl group, where the attachment to the nitrogen is at position 2 of the propane chain.

-

There is a chlorine atom on the first carbon of the propan-2-yl substituent, hence "1-chloro".

This leads to the systematic name: this compound.

Chemical and Physical Data

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 817-78-7 | [1] |

| Molecular Formula | C₅H₁₀ClNO | [2] |

| Molecular Weight | 135.59 g/mol | [2] |

| Monoisotopic Mass | 135.04509 Da | [2] |

| Predicted XlogP | 0.6 | [2] |

| Storage | 2-8°C | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through the N-acylation of 2-aminopropan-1-ol followed by chlorination, or more directly by the reaction of 1-amino-2-propanol with chloroacetyl chloride. A general, representative protocol for the latter is provided below.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted chloroacetamides.

Materials:

-

2-Amino-1-propanol

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-1-propanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Potential Applications in Drug Development

Haloacetamides are a class of compounds known for their biological activity, which is often attributed to their ability to act as alkylating agents. The electrophilic carbon bearing the chlorine atom can react with nucleophilic residues in biomolecules, such as the thiol group of cysteine or the imidazole group of histidine in proteins. This can lead to the irreversible inhibition of enzymes or the disruption of protein function.

Enzyme Inhibition

This compound and related compounds are of interest as potential enzyme inhibitors. Many enzymes have nucleophilic amino acids in their active sites that are crucial for their catalytic activity. By covalently modifying these residues, haloacetamides can act as irreversible inhibitors. This mechanism is a key strategy in the design of drugs for various diseases, including cancer and infectious diseases.

Cytotoxic and Anticancer Activity

The alkylating nature of haloacetamides can also lead to cytotoxic effects, making them potential candidates for anticancer drug development. By alkylating DNA or essential cellular proteins, these compounds can induce apoptosis (programmed cell death) in rapidly dividing cancer cells. Research on related N-chloroacetyl amino acid derivatives has demonstrated in-vitro activity against various cancer cell lines.

Mandatory Visualizations

Synthesis Pathway of this compound

References

Solubility Profile of N-(1-chloropropan-2-yl)acetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(1-chloropropan-2-yl)acetamide in organic solvents. Due to the limited availability of public quantitative data for this specific compound, this document focuses on providing a robust framework for researchers to determine its solubility through established experimental protocols. The guide also offers qualitative predictions based on the compound's chemical structure and the principle of "like dissolves like."

Predicted Solubility of this compound

This compound possesses both a halogenated alkyl chain and a secondary amide functional group. This combination of a polar amide group and a moderately polar chloroalkane moiety suggests that the compound will exhibit good solubility in a range of polar and moderately polar organic solvents.

Based on the "like dissolves like" principle, solvents with similar polarity and hydrogen bonding capabilities are expected to be effective. Haloalkanes are generally soluble in organic solvents like ethers and alcohols[1][2][3]. Similarly, amides, particularly secondary amides, can act as both hydrogen bond donors and acceptors, contributing to their solubility in protic and aprotic polar solvents[4][5][6].

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the amide group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Can accept hydrogen bonds and have strong dipole-dipole interactions. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to High | Similar polarity to the chloroalkane portion of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Limited interaction with the polar amide group. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols outline common and reliable techniques for determining the solubility of a solid organic compound in an organic solvent.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and accurate technique for determining thermodynamic (equilibrium) solubility[7][8].

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the saturated solution from the excess solid by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation. Care must be taken to avoid temperature changes during this step.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a specific spectroscopic method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, which represents the solubility. This is typically expressed in mg/mL, g/L, or mol/L.

-

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility measurements are often used in early-stage drug discovery for rapid assessment. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO) into an aqueous or organic medium[9]. While more commonly used for aqueous solubility, the principle can be adapted for organic solvents.

Methodology:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in a highly soluble solvent like DMSO.

-

-

Serial Dilution:

-

In a microplate format, perform serial dilutions of the stock solution with the target organic solvent.

-

-

Precipitation Detection:

-

Allow the plate to equilibrate for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm)[8][10]. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison between different solvents and conditions.

Table 2: Example of Quantitative Solubility Data Presentation

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Hexane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

Visualizations

Logical Relationship for Solubility Prediction

References

- 1. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]

- 2. doubtnut.com [doubtnut.com]

- 3. quora.com [quora.com]

- 4. fiveable.me [fiveable.me]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Amide - Wikipedia [en.wikipedia.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bmglabtech.com [bmglabtech.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. rheolution.com [rheolution.com]

Navigating the Landscape of N-(1-chloropropan-2-yl)acetamide and its Analogs: A Technical Guide for Researchers

Disclaimer: Direct experimental data and literature for N-(1-chloropropan-2-yl)acetamide (CAS No. 817-78-7) are scarce. This guide provides a comprehensive overview based on the well-documented chemistry and biological activities of the broader class of N-substituted chloroacetamides, offering a predictive framework for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP |

| This compound | 817-78-7[2] | C5H10ClNO[1] | 135.59[3] | Not Reported | Not Reported |

| 2-chloro-N-(1-methylethyl)acetamide | 2895-21-8[3] | C5H10ClNO[3] | 135.59[3] | Not Reported | Not Reported |

| 2-chloro-N-2-propen-1-yl-acetamide | 13269-97-1[4] | C5H8ClNO[4] | 133.58[4] | 270.3 at 760 mmHg[4] | 0.918[4] |

| Chloroacetamide | 79-07-2[5] | C2H4ClNO[5] | 93.51[5] | Not Reported | Not Reported |

| N-(n-Propyl)acetamide | 5331-48-6[6] | C5H11NO[6] | 101.15[6] | Not Reported | Not Reported |

Synthesis and Characterization: A Generalized Approach

The synthesis of N-substituted chloroacetamides is a well-established process, typically involving the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent.[7][8][9]

General Synthesis Protocol

A common synthetic route involves the reaction of an appropriate amine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[9][10]

Experimental Protocol: Synthesis of N-substituted Chloroacetamides

-

Dissolution: Dissolve the starting amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, benzene, or diethyl ether) under an inert atmosphere.

-

Base Addition: Add a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water, an acidic solution (e.g., dilute HCl) to remove excess amine and base, and a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods.[11][12][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and the C-Cl stretch.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.[11][13]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern.[12]

Biological Activities of Chloroacetamide Derivatives

While no specific biological data exists for this compound, the broader class of N-substituted chloroacetamides has been extensively studied and shown to exhibit a wide range of biological activities.[8][11][14]

Table 2: Summary of Reported Biological Activities for N-substituted Chloroacetamide Derivatives

| Biological Activity | Examples of Active Compounds | Key Findings |

| Antimicrobial | N-(substituted phenyl)-2-chloroacetamides[11] | Effective against Gram-positive bacteria like S. aureus and MRSA.[11] Activity is dependent on the substituents on the phenyl ring.[11] |

| 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide derivatives[10] | Showed significant bactericidal effects, with some derivatives having MIC values as low as 0.22 μg/mL.[10] Mechanism may involve inhibition of protein synthesis and disruption of biofilm formation.[10] | |

| Antifungal | N-substituted chloroacetamides[8] | Some derivatives have shown fungicidal activity.[8] |

| Antiproliferative/Anticancer | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives[15] | Demonstrated activity against human breast adenocarcinoma (MCF7) cells.[15] |

| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives[16] | Showed potent anti-proliferative activity against cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cell lines.[16] | |

| Anti-inflammatory | 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide[14] | Reduced inflammation markers in animal models of induced arthritis.[14] |

Potential Mechanisms of Action

The biological effects of chloroacetamides are often attributed to the reactivity of the chlorine atom, which can undergo nucleophilic substitution reactions with biological macromolecules, and the ability of the acetamide group to form hydrogen bonds.[8][10]

Antimicrobial Mechanism

The antimicrobial action of chloroacetamides can involve:

-

Disruption of Microbial Cell Membranes: The lipophilic nature of some derivatives allows them to interfere with the integrity of the cell membrane.[14]

-

Inhibition of Essential Enzymes: The reactive chloroacetyl group can alkylate and inactivate essential enzymes involved in microbial metabolism.[10]

-

Inhibition of Protein Synthesis: Some derivatives have been shown to interfere with bacterial protein synthesis.[10]

Anticancer Mechanism: A Case Study

One study on an N-substituted acetamide derivative (compound 5r ) provided insights into a potential mechanism of anticancer activity.[16] This compound was found to induce apoptosis (programmed cell death) in HepG2 liver cancer cells. The proposed mechanism involves the activation of the extrinsic apoptosis pathway, as evidenced by the dose-dependent increase in caspase-8 and caspase-3 activity, with little effect on caspase-9 (a key component of the intrinsic pathway).[16]

Visualizing Experimental and Biological Pathways

Experimental Workflow

The general process for synthesizing and characterizing novel N-substituted chloroacetamides can be visualized as a straightforward workflow.

References

- 1. PubChemLite - this compound (C5H10ClNO) [pubchemlite.lcsb.uni.lu]

- 2. chiralen.com [chiralen.com]

- 3. 2-chloro-N-(1-methylethyl)acetamide | C5H10ClNO | CID 76171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide,2-chloro-N-2-propen-1-yl- | CAS#:13269-97-1 | Chemsrc [chemsrc.com]

- 5. Acetamide, 2-chloro- [webbook.nist.gov]

- 6. N-(n-Propyl)acetamide (CAS 5331-48-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. 2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide | 131149-67-2 | Benchchem [benchchem.com]

- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.info [ijpsr.info]

- 13. mdpi.com [mdpi.com]

- 14. 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide | 1183747-48-9 | Benchchem [benchchem.com]

- 15. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(1-chloropropan-2-yl)acetamide discovery and history

An In-depth Technical Guide on N-(1-chloropropan-2-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a chemical compound with limited publicly available historical and experimental data. Due to the absence of specific literature on its discovery, this document outlines a plausible synthetic route based on established chemical principles for the formation of N-substituted chloroacetamides. The guide details a theoretical experimental protocol for its synthesis, presents a compilation of its predicted physicochemical and mass spectrometric properties, and includes a workflow diagram for its preparation. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential properties of this and related molecules.

Introduction and History

A thorough search of scientific literature and patent databases did not yield specific information regarding the initial discovery, including the researchers, institution, or exact date of the first synthesis of this compound (CAS No. 817-78-7). The earliest mentions of this compound appear in patents from 1984, where it is cited for its potential application as a coupling agent in color-forming reactions and more recently as an intermediate in the synthesis of novel fungicides.[1] The lack of a dedicated body of research on this specific molecule suggests it may be a compound synthesized as part of a larger library for screening purposes or as an intermediate in the synthesis of more complex molecules, rather than a focus of independent study.

Plausible Synthesis

The synthesis of this compound can be logically achieved through the acylation of 1-chloropropan-2-amine with chloroacetyl chloride. This is a standard and widely used method for the preparation of N-substituted chloroacetamides.[2][3][4] The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.[5][6]

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following is a detailed, theoretical experimental protocol for the synthesis of this compound based on general procedures for the synthesis of N-substituted chloroacetamides.[5][7]

Materials

-

1-chloropropan-2-amine

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-chloropropan-2-amine (1.0 eq) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

As experimental data is not available, the following tables summarize the predicted physicochemical properties and mass spectrometry data for this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO | PubChem |

| Molecular Weight | 135.59 g/mol | PubChem |

| CAS Number | 817-78-7 | CHIRALEN |

| Predicted XlogP | 0.6 | PubChem |

| Predicted Boiling Point | 254.5±23.0 °C at 760 mmHg | ChemSpider |

| Predicted Density | 1.1±0.1 g/cm³ | ChemSpider |

Predicted Mass Spectrometry Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 136.05237 |

| [M+Na]⁺ | 158.03431 |

| [M-H]⁻ | 134.03781 |

| [M]⁺ | 135.04454 |

Data sourced from PubChemLite.[8]

Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. While some chloroacetamides are known to have biological activities, such as herbicidal or anticancer effects, these properties have not been reported for this specific compound.[9] Its citation in a patent as a potential fungicide suggests it may have antimicrobial properties, but further research would be needed to confirm this and elucidate any mechanism of action.[1]

Conclusion

References

- 1. chiralen.com [chiralen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Utilization of N-aryl chloroacetamide reagents in the synthesis of new phenoxyacetamide, thiazolidin-4-one and thiophene derivatives [journals.ekb.eg]

- 5. sphinxsai.com [sphinxsai.com]

- 6. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C5H10ClNO) [pubchemlite.lcsb.uni.lu]

- 9. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

N-(1-chloropropan-2-yl)acetamide: A Versatile Intermediate for Synthetic Chemistry

Introduction

N-(1-chloropropan-2-yl)acetamide is a halogenated amide that serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both an electrophilic chlorine atom and a nucleophilic amide group, allows for diverse chemical transformations. This document provides an overview of its applications, particularly in the development of novel fungicides, and includes generalized protocols for its synthesis and subsequent reactions based on established methods for analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. These values are critical for reaction planning and characterization.

| Property | Value | Source |

| CAS Number | 817-78-7 | [1] |

| Molecular Formula | C₅H₁₀ClNO | [2] |

| Molecular Weight | 135.59 g/mol | [1] |

| Predicted XlogP | 0.6 | [2] |

Applications in Synthetic Chemistry

The primary documented application of this compound is as a key intermediate in the synthesis of novel heterocyclyl pyridine fungicides[1]. While the specific details within the patent literature are not publicly elaborated, the structure of the molecule suggests its utility in introducing an acetamido-propyl moiety into a target scaffold. The chloro group provides a reactive handle for nucleophilic substitution, enabling the construction of more complex molecules.

Additionally, related N-chloroalkyl acetamides are known to be precursors for various heterocyclic compounds. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-heteroatom bonds, a fundamental strategy in medicinal chemistry and materials science.

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the public domain, the following protocols are adapted from established methods for the synthesis of similar N-substituted chloroacetamides. Researchers should consider these as starting points and may need to optimize conditions for their specific needs.

Protocol 1: Synthesis of this compound (General Procedure)

This protocol is based on the acylation of 2-amino-1-chloropropane with an acetylating agent.

Materials:

-

2-amino-1-chloropropane hydrochloride

-

Acetyl chloride or acetic anhydride

-

A suitable base (e.g., triethylamine, pyridine, or sodium acetate)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-amino-1-chloropropane hydrochloride (1 equivalent) and the chosen base (2.2 equivalents) in the selected anhydrous solvent, add acetyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield and Purity:

Yields and purity can vary significantly based on the specific conditions and scale of the reaction. For analogous compounds, yields typically range from 60% to 90%. Purity should be assessed by NMR, and LC-MS.

Protocol 2: Nucleophilic Substitution of this compound (General Procedure)

This protocol outlines a general method for the reaction of this compound with a generic nucleophile (Nu-H).

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or alcohol)

-

A suitable base (e.g., potassium carbonate, sodium hydride, or triethylamine)

-

Polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)

-

Standard laboratory glassware

Procedure:

-

To a solution of the nucleophile (1.2 equivalents) and base (1.5 equivalents) in the chosen solvent, add a solution of this compound (1 equivalent) in the same solvent.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 136.05237 |

| [M+Na]⁺ | 158.03431 |

| [M-H]⁻ | 134.03781 |

| [M+NH₄]⁺ | 153.07891 |

| [M+K]⁺ | 174.00825 |

| [M]⁺ | 135.04454 |

| [M]⁻ | 135.04564 |

Data predicted by computational methods.[2]

Visualizations

Diagram 1: Proposed Synthesis of this compound

References

Application Notes and Protocols for N-(1-chloropropan-2-yl)acetamide in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(1-chloropropan-2-yl)acetamide as a versatile precursor for the synthesis of various heterocyclic compounds, particularly focusing on the formation of 4-methyl-substituted oxazolines and thiazolines. Due to a lack of direct literature precedent for this specific substrate, the following protocols and data are based on well-established methodologies for analogous N-(haloalkyl)amides and thioamides.

Introduction